N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE
Description
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked via an ethyl chain to a 3-methyl-1,2-oxazole moiety. The pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) and the 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) confer distinct electronic and steric properties. The ethyl spacer provides conformational flexibility, while the methyl group on the oxazole enhances hydrophobicity.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-6-9(17-15-8)2-3-14-11(16)10-7-12-4-5-13-10/h4-7H,2-3H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPURSWJRMGFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid is typically accessed via oxidation of 2-methylpyrazine or through hydrolysis of its ester derivatives. Methyl pyrazine-2-carboxylate (CAS 5521-55-1) serves as a common precursor. Bromination at the methyl position, as demonstrated in, yields methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0), a versatile intermediate for further functionalization. For example, nucleophilic substitution with amines or alcohols can introduce alkyl/aryl groups at the 5-position.
Synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)ethylamine
The oxazole ring is constructed via cyclocondensation of β-keto esters with hydroxylamine derivatives. A representative approach involves:
- Formation of 3-methyl-1,2-oxazole-5-carbaldehyde : Reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions generates the oxazole core.
- Reductive amination : The aldehyde is converted to the corresponding ethylamine via Henry reaction followed by catalytic hydrogenation.
Amide Bond Formation Strategies
Coupling the pyrazine and oxazole components requires activation of the carboxylic acid. Three principal methods are employed:
Acid Chloride-Mediated Coupling
Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-(3-methyl-1,2-oxazol-5-yl)ethylamine in the presence of a base (e.g., triethylamine). This method, adapted from, achieves moderate yields (50–65%) but necessitates strict moisture control to prevent hydrolysis.
- Suspend pyrazine-2-carboxylic acid (1.0 equiv) in SOCl₂ (5 vol) at 0°C.
- Reflux for 2 h, then evaporate excess SOCl₂ under vacuum.
- Dissolve the residue in anhydrous dichloromethane (DCM) and add 2-(3-methyl-1,2-oxazol-5-yl)ethylamine (1.2 equiv) dropwise at 0°C.
- Stir for 12 h at room temperature, wash with NaHCO₃ (aq), dry over MgSO₄, and purify via silica chromatography.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents such as HATU or EDCl/HOBt enhance reaction efficiency. These reagents facilitate in situ activation of the carboxylic acid, enabling amide formation under mild conditions.
Optimized Conditions :
| Component | Quantity |
|---|---|
| Pyrazine-2-carboxylic acid | 1.0 equiv |
| HATU | 1.5 equiv |
| DIPEA | 3.0 equiv |
| 2-(3-Methyl-1,2-oxazol-5-yl)ethylamine | 1.1 equiv |
| Solvent | DMF (0.1 M) |
| Time | 4 h at 25°C |
| Yield | 78% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A protocol modified from involves:
- Mixing pyrazine-2-carboxylic acid (1.0 equiv), HBTU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
- Adding 2-(3-methyl-1,2-oxazol-5-yl)ethylamine (1.1 equiv) and irradiating at 100°C for 15 min.
- Isolating the product via precipitation (yield: 85%).
Critical Analysis of Synthetic Routes
The choice of method depends on scale, purity requirements, and available infrastructure:
Table 1. Comparative Evaluation of Amidation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid Chloride | 65 | 90 | Low cost | Moisture-sensitive |
| HATU Coupling | 78 | 95 | High efficiency | Costly reagents |
| Microwave-Assisted | 85 | 98 | Rapid synthesis | Specialized equipment required |
Impurity Profiling and Mitigation
Common impurities arise from:
- Incomplete activation : Residual carboxylic acid (2–5%) detected by HPLC.
- Oxazole ring decomposition : Thermal degradation above 120°C generates nitriles (mitigated by controlled temperatures).
- Solvent adducts : DMF-related byproducts removed via aqueous washes.
Table 2. Impurity Control Strategies
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Hydrolyzed acyl chloride | Moisture exposure | Use anhydrous solvents and inert atmosphere |
| N-Oxide formation | Oxidative conditions | Add antioxidants (e.g., BHT) |
| Dimethylamine adducts | DMF decomposition | Substitute with THF or acetonitrile |
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the pyrazine or isoxazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The compound shares structural motifs with several derivatives listed in patent applications for cancer, viral infections, and thrombotic events. Key comparisons include:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
- This may enhance interactions with polar residues in biological targets .
Linker Flexibility :
Biological Activity :
- Compounds with pyrazine-2-carboxamide cores (e.g., ) are implicated as HTT modulators for Huntington’s disease, suggesting the target compound may share this therapeutic niche. However, the oxazole substituent may alter potency or off-target effects compared to indazole derivatives .
- The nitro group in ID 20 () introduces electron-withdrawing effects, which could stabilize charge-transfer interactions but increase metabolic instability compared to the methyl group in the target compound .
Research Findings and Implications
Physicochemical Properties
- Solubility : The oxazole’s moderate hydrophobicity and absence of charged groups (vs. nitro or thioether substituents) may balance solubility and membrane permeability.
- Metabolic Stability : The methyl group on the oxazole may block oxidative metabolism, enhancing stability compared to unsubstituted heterocycles .
Crystallographic Analysis ()
- Programs like SHELXL and ORTEP-III are critical for determining the crystal structures of such compounds. The target compound’s flexible ethyl linker may complicate crystallization compared to rigid analogs, necessitating advanced refinement protocols .
Biological Activity
N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazine ring substituted with an oxazole moiety, which contributes to its biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as a modulator of enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 (nM) | Target |
|---|---|---|
| Enzyme Inhibition | 69000 | Specific Metabolic Enzyme |
| Receptor Binding | Varies | Various Receptors |
These findings indicate a moderate level of activity, suggesting that further optimization may enhance its potency.
Case Studies
Recent case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Cancer Therapy : A study demonstrated that derivatives of pyrazine compounds exhibit anticancer properties through the induction of apoptosis in cancer cell lines.
- Neuroprotection : Another investigation suggested that compounds with similar scaffolds provide neuroprotective effects against oxidative stress in neuronal cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for assessing the safety and efficacy of this compound:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, which could influence its bioavailability.
- Toxicity : Toxicological evaluations are necessary to determine safe dosage ranges and identify potential side effects.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of N-[2-(3-methyl-1,2-oxazol-5-yil)ethyl]pyrazine-2-carboxamide. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety in a living organism.
- Clinical Trials : Initiating clinical trials to evaluate therapeutic applications in humans.
Q & A
Basic: What are the standard protocols for synthesizing N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE, and what key reaction steps are involved?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the oxazole and pyrazine precursors. Key steps include:
- Coupling reactions (e.g., amide bond formation between the oxazole-ethylamine and pyrazine-carboxylic acid derivatives using coupling agents like EDCI or HATU).
- Purification : Column chromatography or recrystallization to isolate the final product.
Reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for yield optimization. For example, acetonitrile or DMF may be used as solvents under reflux conditions .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the connectivity of the oxazole, ethyl linker, and pyrazine-carboxamide moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm) and oxazole ring vibrations .
Basic: What are the common chemical reactions this compound undergoes, and under what conditions?
Reactivity is driven by its functional groups:
- Nucleophilic substitution : The oxazole ring’s electron-deficient nature allows substitutions at the 5-position under acidic/basic conditions.
- Amide hydrolysis : Controlled hydrolysis (e.g., with HCl or NaOH) breaks the amide bond to yield pyrazine-carboxylic acid and oxazole-ethylamine derivatives.
- Oxidation/Reduction : The pyrazine ring can be oxidized to pyrazine N-oxide, while the oxazole moiety may resist reduction unless using strong agents like LiAlH .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% reduction in time with 15% higher yield observed in similar oxazole derivatives) .
- Green chemistry principles : Use of biodegradable solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., enzyme-mediated coupling) minimizes side reactions .
- Process analytical technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion and purity .
Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?
- Crystal packing issues : The flexible ethyl linker and planar pyrazine ring may lead to disordered structures. Solutions include:
- Co-crystallization with stabilizing agents (e.g., carboxylic acids).
- Low-temperature data collection (100 K) to reduce thermal motion artifacts.
- Software tools : SHELXL (for refinement) and OLEX2 (for structure solution) resolve phase problems and validate hydrogen bonding networks .
Advanced: How does the structural conformation of this compound influence its biological activity?
- Hydrogen bonding : The pyrazine-carboxamide acts as a hydrogen bond donor/acceptor, critical for binding to enzymes like kinases.
- Conformational flexibility : The ethyl linker allows the oxazole and pyrazine moieties to adopt orientations that fit into hydrophobic pockets of targets.
- Structure-activity relationship (SAR) studies : Modifying the oxazole’s methyl group or pyrazine’s substitution pattern alters potency and selectivity .
Advanced: How do computational models predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase), with scoring functions ranking affinity.
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories.
- Pharmacophore modeling : Identifies essential features (e.g., amide hydrogen bond) for activity against bacterial efflux pumps .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
- Meta-analysis : Compare IC values from diverse assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic assays.
- Dose-response curves : Ensure activity is concentration-dependent and not due to off-target effects at high doses .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Fragment-based design : Replace the oxazole’s methyl group with bulkier substituents (e.g., isopropyl) to improve target selectivity.
- Bioisosteric replacement : Substitute the pyrazine ring with pyridine or triazine to modulate solubility and metabolic stability.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Advanced: What methods validate the compound’s mechanism of action in pharmacological studies?
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., via stopped-flow spectroscopy).
- CRISPR/Cas9 knockouts : Confirm loss of activity in cell lines lacking the putative target gene.
- Thermal shift assays : Monitor target protein stabilization upon ligand binding using differential scanning fluorimetry (DSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
